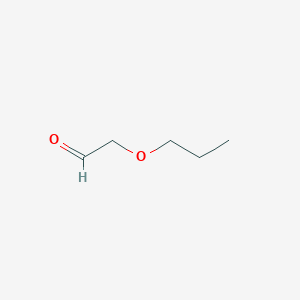

2-Propoxyacetaldehyde

説明

It features an aldehyde functional group (-CHO) and a propoxy ether substituent (-OCH₂CH₂CH₃) attached to the adjacent carbon. This compound is likely used in organic synthesis, particularly as an intermediate for pharmaceuticals, fragrances, or specialty polymers. Its reactivity stems from the electrophilic aldehyde group, which participates in condensation, oxidation, and nucleophilic addition reactions.

特性

IUPAC Name |

2-propoxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h3H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPMKTSZVUDZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-Propoxyacetaldehyde can be synthesized through the reaction of acetaldehyde with propanol in the presence of an acid catalyst. The reaction typically involves the nucleophilic addition of propanol to the carbonyl group of acetaldehyde, followed by dehydration to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

化学反応の分析

Types of Reactions

2-Propoxyacetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Propoxyacetic acid.

Reduction: 2-Propoxyethanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

2-Propoxyacetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances, flavors, and other fine chemicals

作用機序

The mechanism of action of 2-propoxyacetaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl group. This reactivity allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Comparison with Similar Compounds

The provided evidence highlights key aldehydes for comparative analysis:

(a) Acetaldehyde (CH₃CHO)

- Toxicity : Inhalation studies in rodents show nasal lesions (e.g., squamous metaplasia) at concentrations ≥ 400 ppm. Similar respiratory effects are observed in humans, with irritation thresholds as low as 25 ppm .

- Reactivity : Highly volatile and reactive, forming acetals and undergoing oxidation to acetic acid.

(b) Propionaldehyde (CH₃CH₂CHO)

- Structure : Contains a three-carbon chain (ethyl group adjacent to -CHO).

- Toxicity : Induces nasal lesions comparable to acetaldehyde in rodent studies, with subchronic exposure thresholds at 200–400 ppm. The U.S. EPA emphasizes its structural and toxicological similarity to acetaldehyde, suggesting shared mechanisms of mucosal damage .

- Reactivity : Less volatile than acetaldehyde due to longer alkyl chain; participates in analogous aldehyde reactions.

(c) Butyraldehyde (CH₃(CH₂)₂CHO) and Isobutyraldehyde ((CH₃)₂CHCHO)

- Structure : Four-carbon aldehydes (linear vs. branched).

- Both compounds exhibit lower volatility, prolonging respiratory exposure .

Key Differentiators for 2-Propoxyacetaldehyde

- Metabolism : The ether linkage could alter metabolic pathways (e.g., slower oxidation to carboxylic acids compared to acetaldehyde or propionaldehyde).

- Toxicity Prediction: Based on structural analogs, this compound may cause respiratory irritation, but the propoxy group might mitigate acute toxicity by reducing reactivity or volatility.

Data Table: Comparative Properties of Aldehydes

*Estimated values based on structural analogs.

Notes and Limitations

Data Gaps: No specific studies on this compound were identified in the provided evidence.

Toxicological Uncertainty : While acetaldehyde and propionaldehyde data suggest respiratory risks, the propoxy group’s impact on toxicity (e.g., metabolic detoxification or bioaccumulation) remains unverified .

Regulatory Implications : Regulatory frameworks for aldehydes (e.g., OSHA exposure limits) should be cautiously applied to this compound until targeted studies are conducted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。